3-O-乙酰依折麦布

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.

科学研究应用

3-O-Acetyl Ezetimibe has several scientific research applications, including:

Chemistry: Used as a model compound to study acetylation reactions and their effects on biological activity.

Biology: Investigated for its role in lipid metabolism and cholesterol absorption.

Medicine: Explored for potential therapeutic benefits in managing hyperlipidemia and cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用机制

Target of Action

The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

3-O-Acetyl Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .

Biochemical Pathways

By inhibiting the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .

Pharmacokinetics

Following oral administration, 3-O-Acetyl Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The inhibition of cholesterol and phytosterol absorption by 3-O-Acetyl Ezetimibe results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Action Environment

The action of 3-O-Acetyl Ezetimibe is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of 3-O-Acetyl Ezetimibe . .

生化分析

Biochemical Properties

3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .

Cellular Effects

3-O-Acetyl Ezetimibe has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-O-Acetyl Ezetimibe involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Acetyl Ezetimibe have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .

Dosage Effects in Animal Models

In animal models, the effects of 3-O-Acetyl Ezetimibe vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .

Metabolic Pathways

3-O-Acetyl Ezetimibe is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .

Transport and Distribution

3-O-Acetyl Ezetimibe is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .

Subcellular Localization

The subcellular localization of 3-O-Acetyl Ezetimibe is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that 3-O-Acetyl Ezetimibe, through its interaction with NPC1L1, may also be localized in these areas within the cell.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .

Industrial Production Methods: While specific industrial production methods for 3-O-Acetyl Ezetimibe are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.

化学反应分析

Types of Reactions: 3-O-Acetyl Ezetimibe can undergo various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Hydrolysis: Ezetimibe.

Oxidation: Corresponding ketones or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.

3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.

Uniqueness: 3-O-Acetyl Ezetimibe is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .

属性

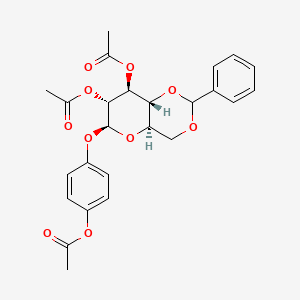

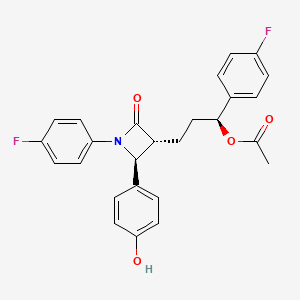

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-DSNGMDLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)